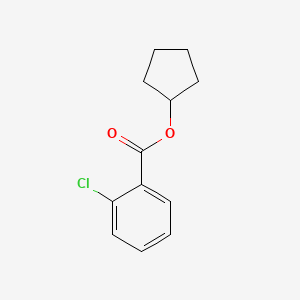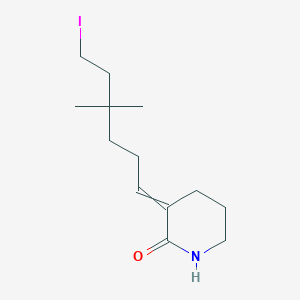
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Métodos De Preparación
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases as catalysts . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodo group.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the modulation of biological pathways due to its structural similarity to naturally occurring piperidine alkaloids.
Medicine: Research into its potential therapeutic effects, such as its use in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3-(6-Iodo-4,4-dimethylhexylidene)piperidin-2-one can be compared to other piperidine derivatives, such as:
3-(4,4-Dimethylhexylidene)piperidin-2-one: Lacks the iodo group, which may result in different reactivity and biological activity.
3-(6-Bromo-4,4-dimethylhexylidene)piperidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
825611-31-2 |
|---|---|
Fórmula molecular |
C13H22INO |
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
3-(6-iodo-4,4-dimethylhexylidene)piperidin-2-one |
InChI |
InChI=1S/C13H22INO/c1-13(2,8-9-14)7-3-5-11-6-4-10-15-12(11)16/h5H,3-4,6-10H2,1-2H3,(H,15,16) |
Clave InChI |
YCLDLWNVCCXEOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC=C1CCCNC1=O)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


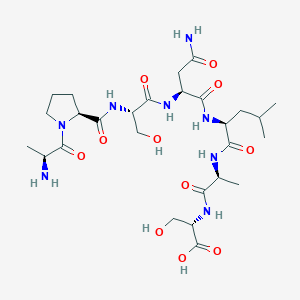
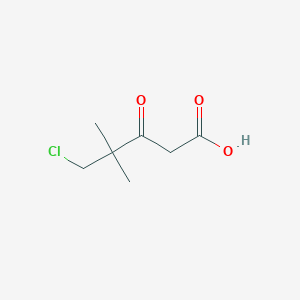

silane](/img/structure/B14226441.png)
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
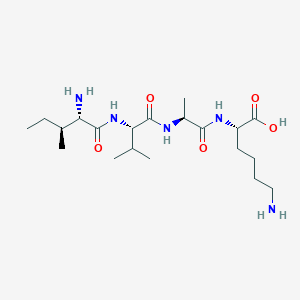
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
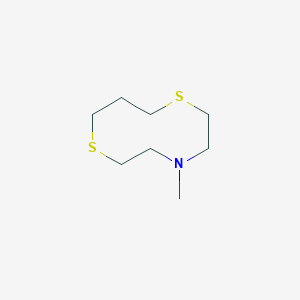
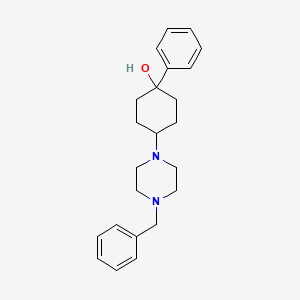
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)

